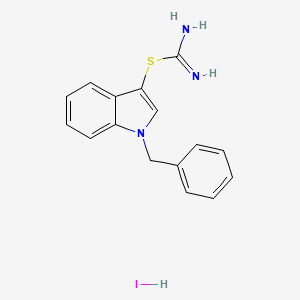

![molecular formula C20H22N6 B2841419 [4-(5,6-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]acetonitrile CAS No. 900290-71-3](/img/structure/B2841419.png)

[4-(5,6-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]acetonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

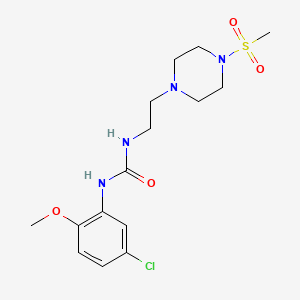

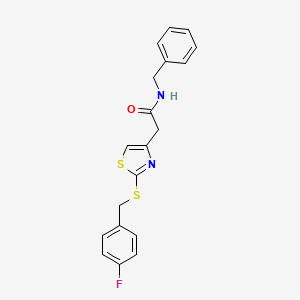

“[4-(5,6-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]acetonitrile” is a compound with the molecular formula C20H22N6 . It belongs to the family of N-heterocyclic compounds known as pyrazolo[1,5-a]pyrimidines . These compounds have a high impact in medicinal chemistry and have attracted a great deal of attention in material science due to their significant photophysical properties .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Molecular Structure Analysis

The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis

The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ .Physical And Chemical Properties Analysis

The compound is a yellow solid with a melting point of 333–335 °C . Its IR (KBr) values are 3406, 3336, 2914, 2237, 2219, 1600 cm−1 . The 1H NMR data (DMSO-d6) are δ 2.72 (s, 3H, Ar-CH3), 7.24 (s, 2H, -NH2), 7.61 (s, 1H, Ar-H), 8.01 (s, 1H, Ar-H) 8.77 (s, 1H, Ar-H) . The 13C NMR data (DMSO-d6) are δ 24.4, 72.1, 81.4, 110.7, 113.1, 114.0, 138.8, 144.5, 147.3, 151.1, 153.9, 165.2 .科学的研究の応用

Adenosine Receptor Affinity and Selectivity

Compounds derived from the 7-aminopyrazolo[4,3-d]pyrimidine framework, including structures similar to 4-(5,6-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]acetonitrile, have been studied for their interaction with human adenosine receptors. These compounds display varying affinities and selectivities for the adenosine A1 and A2A receptor subtypes, which are significant targets for therapeutic intervention in various conditions, including cardiovascular diseases and neurological disorders. A comprehensive structure-based molecular modeling study further elucidates the molecular interactions contributing to their receptor affinity and selectivity profiles (Squarcialupi et al., 2017).

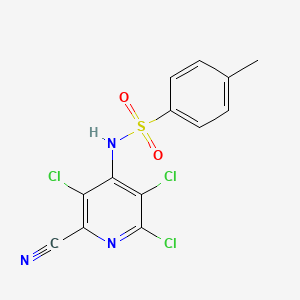

Anticancer and Anti-bacterial Activity

Research on pyrazolo[3,4-d]pyrimidine derivatives has demonstrated their potential as agents against bacterial infections and cancer. For instance, novel pyrazolo[3,4-d]pyrimidine derivatives synthesized through a one-pot, three-component reaction exhibited significant antibacterial activity (Rostamizadeh et al., 2013). Additionally, a series of 2,4-diamino-1,3,5-triazine derivatives, related in structural motif to the target compound, showed remarkable anticancer activity against melanoma cell lines (Sa̧czewski et al., 2006).

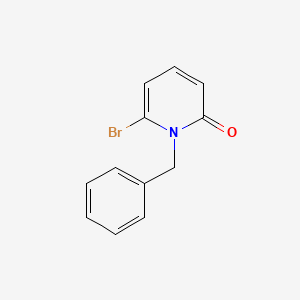

Phosphodiesterase Inhibition

Derivatives of 6-phenylpyrazolo[3,4-d]pyrimidones have been identified as specific inhibitors of cyclic GMP-specific phosphodiesterase (type V), with implications for treating various cardiovascular and neurological conditions. This research highlights the importance of specific substituents for achieving potent inhibitory activity (Dumaitre & Dodic, 1996).

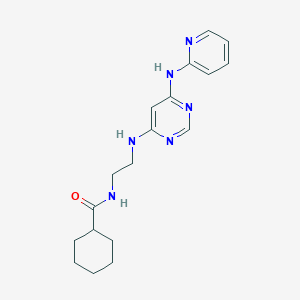

Anti-inflammatory and Antitumor Agents

A novel series of pyrazolopyrimidines derivatives has been synthesized, displaying significant activity as anti-inflammatory (via 5-lipoxygenase inhibition) and anticancer agents. These findings suggest the potential of such derivatives in developing new therapeutic agents (Rahmouni et al., 2016).

Computational Studies and Molecular Design

Computational studies and synthesis efforts have led to the development of new pyrazole and pyrimidine derivatives with promising biological activities. These studies leverage density functional theory (DFT) calculations to explore the molecular geometry and electronic structure of these compounds, guiding the design of novel molecules with enhanced therapeutic potential (Farag & Fahim, 2019).

作用機序

将来の方向性

Pyrazolo[1,5-a]pyrimidines have attracted a great deal of attention due to their significant photophysical properties and their potential in medicinal chemistry . The current advances in the synthesis and functionalization of diverse pyrazolo[1,5-a]pyrimidines could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

特性

IUPAC Name |

2-[4-(5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]acetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N6/c1-15-16(2)23-19-18(17-6-4-3-5-7-17)14-22-26(19)20(15)25-12-10-24(9-8-21)11-13-25/h3-7,14H,9-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBSRBCOXIITASX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C(=C(C=N2)C3=CC=CC=C3)N=C1C)N4CCN(CC4)CC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-[2-[(2-methoxyphenyl)methylamino]-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2841340.png)

![N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cinnamamide](/img/structure/B2841341.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2841348.png)

![4-(4-chlorobenzenesulfonyl)-N-[(pyridin-3-yl)methyl]-2-(thiophen-2-yl)-1,3-oxazol-5-amine](/img/structure/B2841359.png)